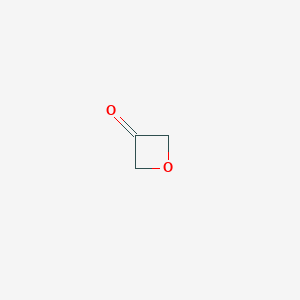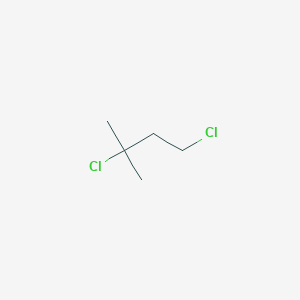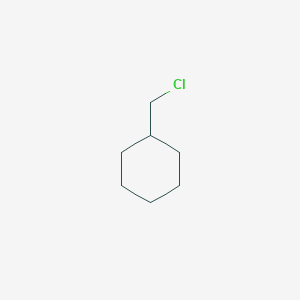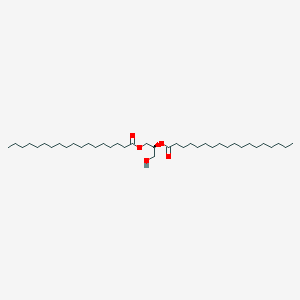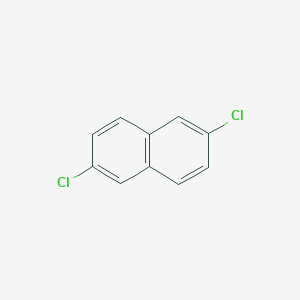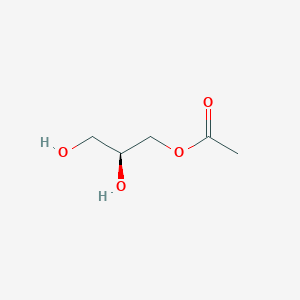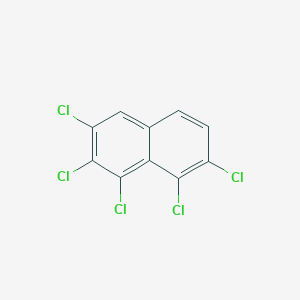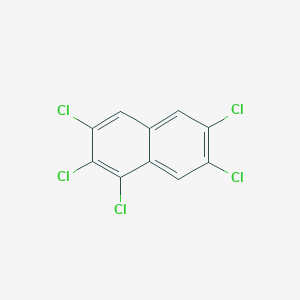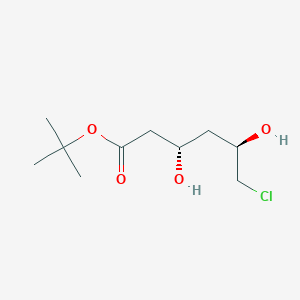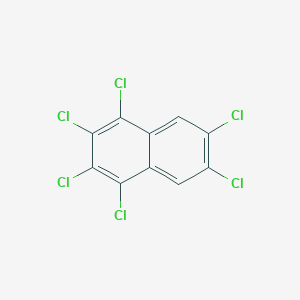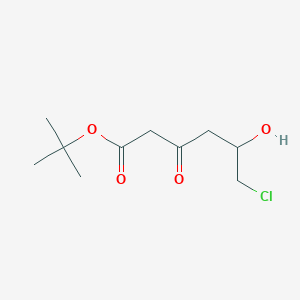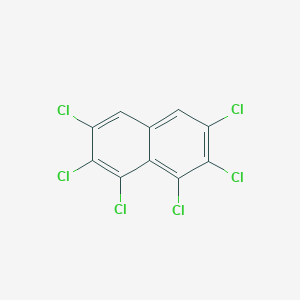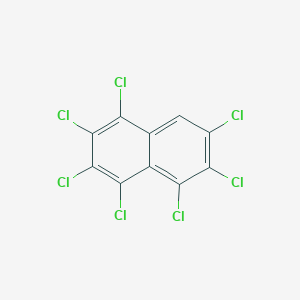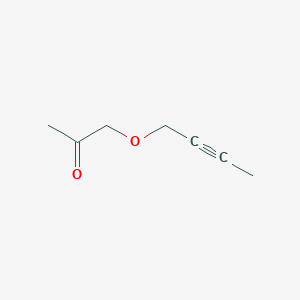
1-But-2-ynoxypropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-But-2-ynoxypropan-2-one, also known as propiolactone, is a colorless liquid with a pungent odor. It is a cyclic ester of propionic acid and is commonly used as a sterilizing agent in the pharmaceutical industry. Propiolactone has been extensively studied for its chemical properties and applications in various fields.
Mecanismo De Acción
Propiolactone is a highly reactive molecule that can form covalent bonds with proteins and nucleic acids. This can result in the crosslinking of these molecules, which can lead to changes in their structure and function. Propiolactone can also cause damage to DNA, which can result in mutations and other genetic changes.
Efectos Bioquímicos Y Fisiológicos
Propiolactone has been shown to have a number of biochemical and physiological effects. It has been found to be a potent carcinogen in animal studies, and is classified as a Group 2A carcinogen by the International Agency for Research on Cancer. Propiolactone exposure has also been associated with reproductive toxicity and developmental abnormalities in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propiolactone has several advantages for use in lab experiments. It is a highly reactive molecule that can be used to crosslink proteins and nucleic acids, which can help to stabilize their structure and prevent degradation. Propiolactone is also a potent sterilizing agent that can be used to disinfect lab equipment and supplies.
However, there are also limitations to the use of 1-But-2-ynoxypropan-2-onee in lab experiments. It is a highly toxic and carcinogenic substance that can pose a significant risk to researchers if not handled properly. Propiolactone can also be difficult to work with, as it is highly reactive and can react with a wide range of molecules.
Direcciones Futuras
There are several possible future directions for research on 1-But-2-ynoxypropan-2-onee. One potential area of study is the development of safer and more effective sterilizing agents for use in the pharmaceutical industry. Another area of research could be the development of new methods for protein crosslinking and stabilization using 1-But-2-ynoxypropan-2-onee or related compounds. Additionally, further studies could be conducted to better understand the mechanisms of action and potential health effects of 1-But-2-ynoxypropan-2-onee exposure.
Métodos De Síntesis
Propiolactone can be synthesized by the reaction of propionic acid and acetylene in the presence of a catalyst such as palladium or nickel. This reaction yields propiolic acid, which is then converted to 1-But-2-ynoxypropan-2-onee by cyclization in the presence of sulfuric acid or phosphorus pentoxide.
Aplicaciones Científicas De Investigación
Propiolactone has been used in various scientific research applications, including in the study of protein structure and function. It is commonly used to crosslink proteins and nucleic acids, which can help to stabilize their structure and prevent degradation. Propiolactone has also been used in the production of vaccines and other biological products, as well as in the sterilization of medical equipment and supplies.
Propiedades
Número CAS |
122132-12-1 |
|---|---|
Nombre del producto |
1-But-2-ynoxypropan-2-one |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
1-but-2-ynoxypropan-2-one |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-9-6-7(2)8/h5-6H2,1-2H3 |
Clave InChI |
AYQCEHXXTDRHJT-UHFFFAOYSA-N |
SMILES |
CC#CCOCC(=O)C |
SMILES canónico |
CC#CCOCC(=O)C |
Sinónimos |
2-Propanone, 1-(2-butynyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



